1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine is a heterocyclic organic compound that features two pyridine rings attached to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of pyridylmethyl halides in the presence of a base to facilitate nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated pyridine derivatives react with piperazine under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Pyridylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Pyridine N-oxides (oxidation)
- Reduced piperazine derivatives (reduction)
- Substituted piperazine compounds (substitution)
Scientific Research Applications
1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for targeting specific receptors in the central nervous system.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins makes it a valuable tool in studying cellular processes and signaling pathways .
Comparison with Similar Compounds
Tris-(2-pyridylmethyl)amine: Another pyridine-containing ligand with similar coordination properties.
Pyridinium salts: Structurally related compounds with diverse applications in organic synthesis and medicinal chemistry.
Uniqueness: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine stands out due to its dual pyridine rings, which provide enhanced binding affinity and specificity in coordination chemistry and biological interactions. This structural feature makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-2-7-18-16(5-1)14-20-10-8-19(9-11-20)13-15-4-3-6-17-12-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
ACPVWXZOGQPUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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